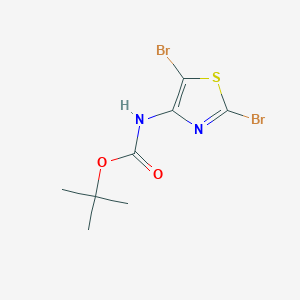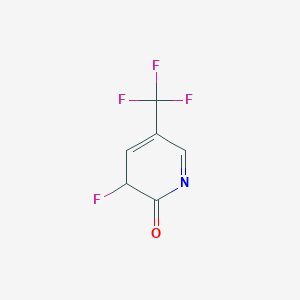
3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced fluorinated pyridines.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one
- 3-Bromo-5-(trifluoromethyl)pyridin-2(3H)-one
- 3-Iodo-5-(trifluoromethyl)pyridin-2(3H)-one
Uniqueness
3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one is unique due to its combination of fluorine and trifluoromethyl groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties, such as pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H3F4NO |
|---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2,4H |
InChI Key |
YMMFUYNWDQDFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
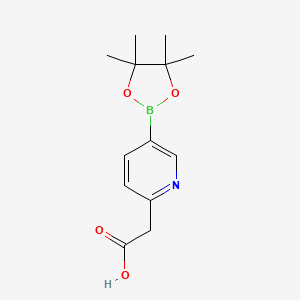
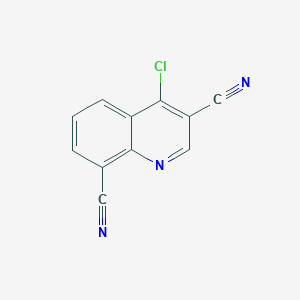
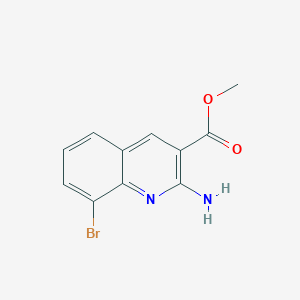
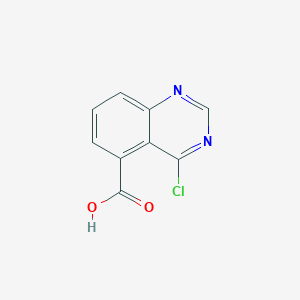
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)


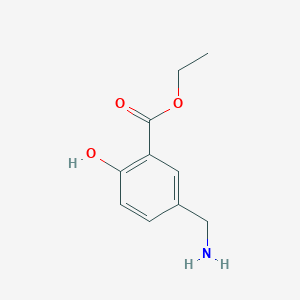
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
